

# The Fittig Rearrangement: A Historical and Mechanistic Deep Dive

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## Compound of Interest

Compound Name: *Pinacolone*

Cat. No.: *B1678379*

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The Fittig rearrangement, a cornerstone of organic chemistry, represents a classic example of a 1,2-anionic rearrangement. This technical guide delves into the historical context of its discovery, the evolution of its mechanistic understanding, and the early experimental work that defined it.

## Discovery and Initial Investigations

The reaction was first observed by German chemist Rudolph Fittig and his student, G. Koenig, in 1889 during their investigations into the reactions of aromatic ketones. Their work, published in the late 19th century, described the acid-catalyzed conversion of certain pinacols (1,2-diols) and related compounds to aldehydes and ketones through the migration of an aryl group. This was a significant discovery, as it demonstrated the mobility of aryl groups in a way that was previously unappreciated, drawing a parallel to the already known pinacol rearrangement where an alkyl group migrates.

Fittig's initial experiments involved the treatment of 1,1,2,2-tetraphenylethane-1,2-diol with strong acids, which yielded triphenylacetaldehyde. This observation was puzzling at the time and sparked further research into the underlying mechanism of this transformation.

## Early Mechanistic Postulations

The initial mechanistic hypotheses for the Fittig rearrangement were developed by analogy to the pinacol rearrangement. The prevailing theory involved the protonation of a hydroxyl group by a strong acid, followed by the loss of a water molecule to form a carbocation intermediate.

The key step, and the defining feature of the Fittig rearrangement, was the subsequent 1,2-migration of an aryl group to the adjacent carbocationic center. This migration relieves the positive charge and, after deprotonation, yields the final rearranged product.

The migratory aptitude of different aryl groups was also a subject of early investigation. It was observed that aryl groups with electron-donating substituents migrated more readily, a finding that provided crucial evidence for the electronic nature of the rearrangement and the involvement of a positively charged intermediate.

## Early Experimental Data

The following table summarizes typical yields from early studies of the Fittig rearrangement and related reactions, showcasing the efficiency of the transformation under different acidic conditions.

Starting Material	Acid Catalyst	Product	Yield (%)	Reference
1,1,2,2-Tetraphenylethane-1,2-diol	Sulfuric Acid	Triphenylacetaldehyde	High	Fittig, 1889
1,2-dianisyl-1,2-diphenylethylene glycol	Sulfuric Acid	1,2,2-trianisyl-1-phenylethanone	~90%	Early 20th Century Studies
1-phenyl-1,2,2-tri-p-tolylene glycol	Sulfuric Acid	1,2,2-triphenyl-1-p-tolyleanone	~85%	Early 20th Century Studies

## Original Experimental Protocol: Synthesis of Triphenylacetaldehyde

The following protocol is a generalized representation based on the descriptions found in Fittig's original publications from the late 19th century.

Objective: To synthesize triphenylacetaldehyde from 1,1,2,2-tetraphenylethane-1,2-diol via an acid-catalyzed rearrangement.

Materials:

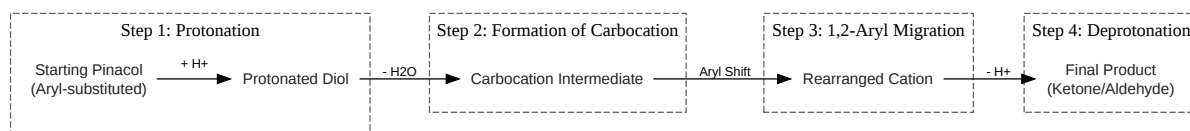
- 1,1,2,2-Tetraphenylethane-1,2-diol (Tetraphenylpinacol)
- Concentrated Sulfuric Acid
- Ethanol
- Water
- Glacial Acetic Acid

Procedure:

- A solution of 1,1,2,2-tetraphenylethane-1,2-diol in glacial acetic acid was prepared.
- Concentrated sulfuric acid was carefully added to the solution. The mixture was then gently warmed.
- The reaction mixture was observed to change color, and the reaction was allowed to proceed for several hours.
- Upon completion, the reaction mixture was poured into a large volume of cold water to precipitate the crude product.
- The solid precipitate was collected by filtration and washed thoroughly with water to remove any residual acid.
- The crude product was then recrystallized from ethanol to yield purified triphenylacetaldehyde.

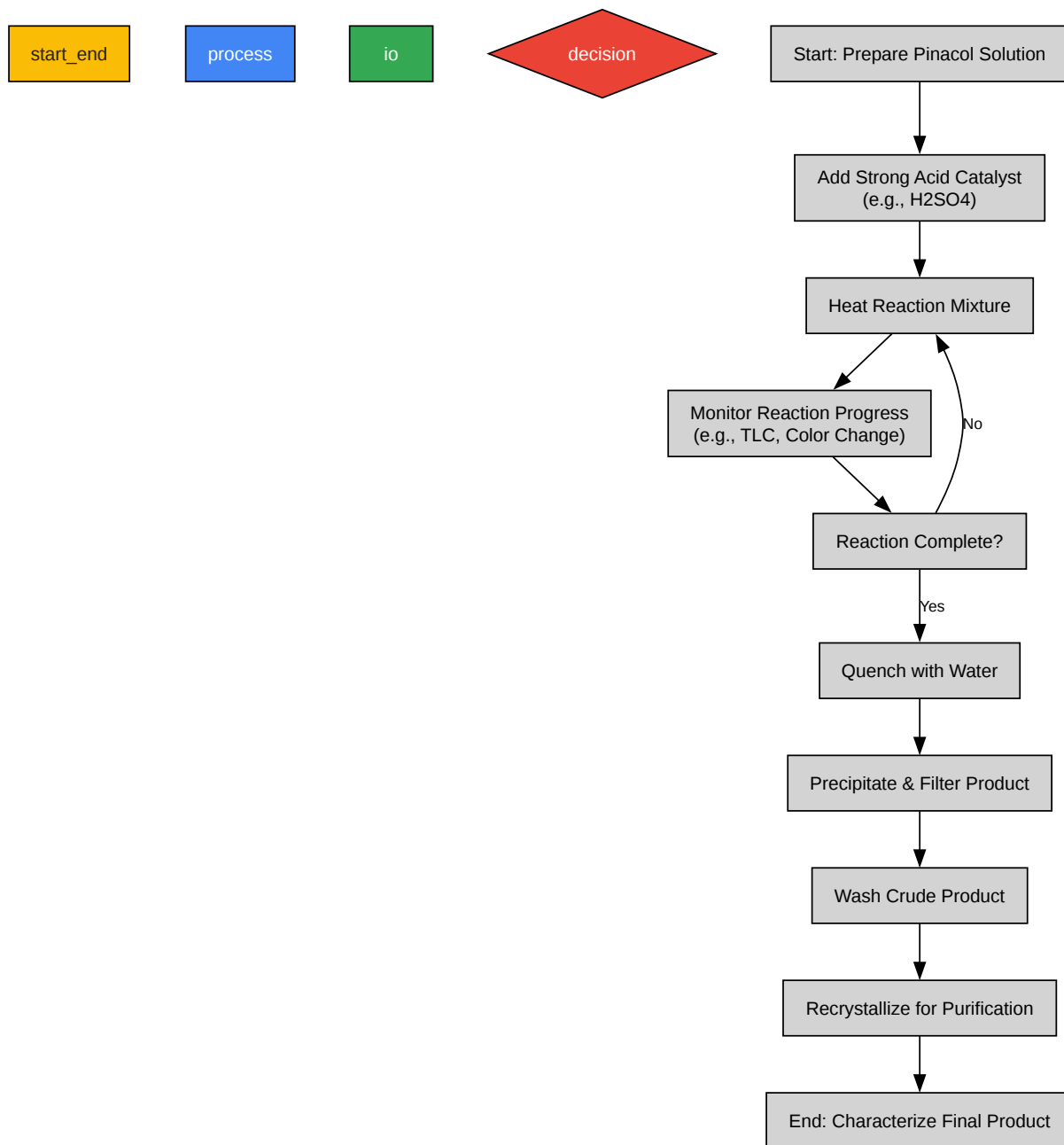
## Mechanistic and Workflow Diagrams

The following diagrams illustrate the accepted mechanism of the Fittig rearrangement and a generalized workflow for its execution in a laboratory setting.



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Caption: The accepted cationic mechanism of the Fittig rearrangement.



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Caption: A generalized experimental workflow for the Fittig rearrangement.

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